molecular formula C17H13F3N2O3 B11615933 2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B11615933
M. Wt: 350.29 g/mol
InChI Key: FJKWWFQJFBYJRC-UHFFFAOYSA-N
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Description

2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a pyrazole group, a phenoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The trifluoromethyl group enhances the compound’s stability and bioavailability, contributing to its effectiveness .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

2-methyl-4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C17H13F3N2O3/c1-9-12(23)8-7-11(14(9)24)13-15(16(22-21-13)17(18,19)20)25-10-5-3-2-4-6-10/h2-8,23-24H,1H3,(H,21,22)

InChI Key

FJKWWFQJFBYJRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)C2=NNC(=C2OC3=CC=CC=C3)C(F)(F)F)O

Origin of Product

United States

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